molecular formula C53H62N2O3P2 B6593578 [8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol CAS No. 649559-69-3

[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol

Cat. No.: B6593578
CAS No.: 649559-69-3
M. Wt: 837.0 g/mol
InChI Key: CXABYURRFWJBRZ-UHFFFAOYSA-N
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Description

This compound is a bis-phosphanyl-substituted benzoxazine derivative complexed with propan-2-ol. Its structure features two 1,4-benzoxazine moieties linked via a phosphanyl group, with additional 3,5-dimethylphenyl substituents. The propan-2-ol likely acts as a solvent or co-crystallization agent. Such phosphane derivatives are often explored for catalytic applications, ligand design in coordination chemistry, or as intermediates in polymer synthesis due to their electron-donating properties and steric bulk . The crystallographic determination of its structure may employ programs like SHELX, which is widely used for small-molecule refinement .

Properties

IUPAC Name

[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H54N2O2P2.C3H8O/c1-31-19-32(2)24-39(23-31)55(40-25-33(3)20-34(4)26-40)45-13-11-43-49(53-17-15-51(43)9)47(45)48-46(14-12-44-50(48)54-18-16-52(44)10)56(41-27-35(5)21-36(6)28-41)42-29-37(7)22-38(8)30-42;1-3(2)4/h11-14,19-30H,15-18H2,1-10H3;3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXABYURRFWJBRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)N(CCO3)C)C4=C(C=CC5=C4OCCN5C)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H62N2O3P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

837.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649559-69-3
Record name (R)-7,7'-Bis[di(3,5-xylyl)phosphino]-3,3',4,4'-tetrahydro-4,4'-dimethyl-8,8'-bi(2H-1,4-benzoxazine)
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of benzoxazine rings and the introduction of phosphane groups. Typical synthetic routes may include:

    Formation of Benzoxazine Rings: This can be achieved through the reaction of phenols with formaldehyde and amines under acidic or basic conditions.

    Introduction of Phosphane Groups: This step may involve the reaction of the benzoxazine intermediate with phosphane reagents such as triphenylphosphine under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide.

    Reduction: The benzoxazine rings can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals for catalysis.

Biology

Medicine

Research into its use as a therapeutic agent for various diseases, leveraging its ability to interact with specific molecular targets.

Industry

Applications in materials science, such as the development of advanced polymers and resins with enhanced properties.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets. For example, as a ligand, it can coordinate with metal centers, influencing the reactivity and selectivity of catalytic processes. In biological systems, it may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s phosphanyl-benzoxazine framework distinguishes it from simpler phosphanes or benzoxazine derivatives. Key comparisons include:

  • Phosphane Ligands: Compared to triphenylphosphane (PPh₃), this compound exhibits enhanced steric hindrance due to the 3,5-dimethylphenyl groups and rigid benzoxazine backbones.
  • Benzoxazine Derivatives : Unlike conventional benzoxazines (e.g., polybenzoxazines used in thermosetting resins), this compound integrates phosphanyl groups, introducing redox-active sites and altering electronic properties. Such modifications could enable applications in conductive materials or as ligands in photoluminescent complexes .

Thermodynamic and Kinetic Properties

Thermochemical estimation methods, as described for sulfur hexafluoride derivatives , might predict its stability and reactivity. For instance, the bulky substituents likely reduce volatility compared to smaller phosphanes like PMe₃.

Data Tables

Table 1: Molecular Descriptor Comparison

Compound Molecular Weight (g/mol) Key Functional Groups van der Waals Volume (ų)
Target Compound ~1000 (estimated) Phosphanyl, benzoxazine, propan-2-ol ~500 (estimated)
Triphenylphosphane (PPh₃) 262.29 Phosphanyl, phenyl 220
Benzenepropanol () 264.40 Phenol, propanol 280
Polybenzoxazine (generic) Variable Benzoxazine, amine Polymer-dependent

Research Findings and Limitations

  • Synthesis Challenges: The compound’s synthesis likely involves multi-step phosphorylation and benzoxazine ring formation, requiring precise stoichiometry to avoid byproducts. Methods from marine actinomycete metabolite isolation could optimize yield.
  • Knowledge Gaps: The provided evidence lacks direct data on this compound’s physical properties (e.g., melting point, solubility) or catalytic performance. Future studies should employ QSPR models (as in ) to predict these attributes.

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